molecular formula C9H12ClN3O B1434785 5-Chloropyrazine-2-carboxylic acid diethylamide CAS No. 1701532-35-5

5-Chloropyrazine-2-carboxylic acid diethylamide

Cat. No. B1434785
CAS RN: 1701532-35-5
M. Wt: 213.66 g/mol
InChI Key: YNQJKTGNOYQFBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloropyrazine-2-carboxylic acid diethylamide is a synthetic derivative of pyrazine. The parent compound, 5-Chloropyrazine-2-carboxylic acid, has a molecular weight of 158.54 .


Synthesis Analysis

The synthesis of 5-Chloropyrazine-2-carboxylic acid involves a substitution reaction with a 25% aqueous solution of ammonia . The reaction is carried out at 100°C for 30 minutes under microwave irradiation . The resulting 5-aminopyrazine-2-carboxylic acid is then esterified .


Molecular Structure Analysis

The molecular formula of 5-Chloropyrazine-2-carboxylic acid is C5H3ClN2O2 . The InChI code is 1S/C5H3ClN2O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2H,(H,9,10) .


Physical And Chemical Properties Analysis

5-Chloropyrazine-2-carboxylic acid is a solid at room temperature .

Scientific Research Applications

Antimycobacterial Activity

5-Chloropyrazine-2-carboxylic acid derivatives, including 5-Chloropyrazinamide (5-Cl-PZA), have been studied for their antimycobacterial properties. These compounds have shown significant in vitro activity against Mycobacterium tuberculosis and other mycobacterial strains. For instance, 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide and 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid exhibited high activity against M. tuberculosis and were considered non-toxic in some in vitro models (Zítko et al., 2013).

Biological Activity and Herbicide Potential

Substituted N-phenylpyrazine-2-carboxamides, derived from pyrazine-2-carboxylic acid, have been synthesized and evaluated for their herbicidal properties and as abiotic elicitors. These compounds demonstrated significant inhibitory effects on oxygen evolution in spinach chloroplasts and influenced the production of flavonoids in callus cultures (Doležal et al., 2007).

Anti-tuberculosis Agents

6-Chloropyrazine-2-carboxylic acid derivatives have been synthesized and evaluated as potential anti-tuberculosis agents. The study involved the synthesis of various pyrazine-2-carboxamides and a molecular docking study to predict their bioactivity against Mycobacterium tuberculosis (Aijijiyah et al., 2020).

Antifungal and Antimycobacterial Properties

Research on 5-alkyl-6-(alkylsulfanyl)- or 5-alkyl-6-(arylsulfanyl)pyrazine-2-carboxamides has shown that these derivatives exhibit in vitro antimycobacterial and antifungal activities. The study found that thioamides displayed higher activity than their amide counterparts against various mycobacterial and fungal strains (Křinková et al., 2002).

Flavonolignan Production in Silybum Marianum Culture

Research has been conducted on the effect of substituted amides of pyrazine-2-carboxylic acids on flavonolignan production in Silybum marianum culture. These compounds significantly influenced the production of flavonolignans in in vitro cultures, suggesting potential applications in enhancing secondary metabolite production in plants (Tumova et al., 2005).

Safety And Hazards

5-Chloropyrazine-2-carboxylic acid is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

5-chloro-N,N-diethylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-3-13(4-2)9(14)7-5-12-8(10)6-11-7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQJKTGNOYQFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-pyrazine-2-carboxylic acid diethylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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